BenchChemオンラインストアへようこそ!

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one

Pharmaceutical impurity profiling Reversed-phase HPLC Relative retention time (RRT)

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one (CAS 1049974-40-4, free base) is the ortho-chlorophenyl positional isomer of the aminoketone antidepressant bupropion, designated in pharmacopoeias as o-Bupropion or Bupropion 2-Chloro Analog. Unlike the parent drug bupropion (3-chlorophenyl substitution), this compound bears the chlorine atom at the 2-position of the phenyl ring and exists as a racemic mixture.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1049974-40-4
Cat. No. B3319008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one
CAS1049974-40-4
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14/h5-9,15H,1-4H3
InChIKeyAYTXQMWGRNAJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one (o-Bupropion) – Analytical Reference Standard Baseline


2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one (CAS 1049974-40-4, free base) is the ortho-chlorophenyl positional isomer of the aminoketone antidepressant bupropion, designated in pharmacopoeias as o-Bupropion or Bupropion 2-Chloro Analog [1]. Unlike the parent drug bupropion (3-chlorophenyl substitution), this compound bears the chlorine atom at the 2-position of the phenyl ring and exists as a racemic mixture [2]. It is primarily utilized as a certified pharmaceutical reference standard for impurity profiling in bupropion drug substances and finished products, supporting Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial manufacturing quality control [3].

Why Generic Bupropion Impurity Standards Cannot Substitute for Certified o-Bupropion (CAS 1049974-40-4)


Interchanging bupropion-related impurity reference standards without verifying the positional isomer identity introduces significant risk of misidentification and inaccurate quantitation in chromatographic purity assays. o-Bupropion (2-chloro positional isomer) co-elutes with neither the parent drug bupropion nor other specified impurities; it possesses a unique relative retention time (RRT = 0.71) and a markedly different correction factor (2.22) compared to adjacent impurities such as chloropropiophenone (RRT = 0.78, CF = 0.83) [1]. Using an incorrect analog or a non-certified material with undefined chromatographic properties can lead to either overestimation or underestimation of impurity levels, potentially causing batches to fail regulatory specifications or, conversely, allowing substandard product to reach the market. Pharmacopoeial monographs explicitly list o-Bupropion as a named specified impurity with a defined acceptance criterion (area ≤ 0.001 times the principal peak), underscoring that only a properly characterized standard with a known response factor enables compliant quantitation [1].

Quantitative Differentiation of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one (o-Bupropion) Against Key Comparators


Chromatographic Retention Time Differentiation of o-Bupropion vs. Bupropion (Parent API) in Pharmacopoeial HPLC Method

In the Indian Pharmacopoeia liquid chromatography method for bupropion hydrochloride related substances, o-Bupropion (2-chloro positional isomer) elutes with a relative retention time (RRT) of 0.71, whereas the parent drug bupropion (3-chloro isomer) is assigned an RRT of 1.0 [1]. This RRT difference of 0.29 units translates to baseline-resolvable separation under the specified isocratic conditions, with the pharmacopoeial system suitability requiring resolution between specified impurity pairs of not less than 1.3 [1]. The distinct retention places o-Bupropion well-separated from deschlorobupropion (RRT 0.38), bupropion dione derivative (RRT 0.58), and chloropropiophenone (RRT 0.78), making it uniquely identifiable as the ortho-chloro isomer peak in any validated chromatogram.

Pharmaceutical impurity profiling Reversed-phase HPLC Relative retention time (RRT) Bupropion hydrochloride monograph

Correction Factor Differential: o-Bupropion Requires Response Factor Adjustment for Accurate Quantitation

Pharmacopoeial impurity methods employ correction factors (also termed relative response factors) to translate peak areas into accurate mass percentages when an impurity's UV absorptivity differs from the parent drug. The Indian Pharmacopoeia assigns a correction factor of 2.22 to o-Bupropion, indicating that its UV response at the detection wavelength is substantially lower than that of bupropion (CF = 1.0 by definition) [1]. This means that without applying the correction factor, the peak area of o-Bupropion would underestimate the true mass of impurity present by a factor of 2.22. In contrast, the structurally adjacent impurity chloropropiophenone has a correction factor of 0.83, meaning its uncorrected peak area would overestimate mass. The regulatory acceptance criterion for o-Bupropion is that its peak area must not exceed 0.001 times the area of the principal peak in the reference solution (equivalent to 0.1%), a limit that is only enforceable with the correct response factor [1].

Impurity quantitation Response factor Correction factor Pharmaceutical analysis

Positional Isomer Selectivity: Ortho-Chloro vs. Meta-Chloro vs. Para-Chloro Bupropion Analogs

The bupropion impurity profile in pharmacopoeial monographs includes three distinct monochlorophenyl positional isomers: o-Bupropion (2-chloro, RRT 0.71, CF 2.22), the parent drug bupropion (3-chloro, RRT 1.0, CF 1.0), and 4-chlorobupropion (RRT 2.30, CF 0.90) [1]. All three share the identical molecular formula (C13H18ClNO) and molecular weight (239.74 g/mol), differing only in the position of the chlorine substituent on the aromatic ring [2]. Despite this minimal structural variation, the chromatographic system resolves them with baseline separation: the o-isomer elutes well before the parent (ΔRRT = 0.29), while the para-isomer elutes much later (ΔRRT = +1.30 relative to bupropion). The correction factors also diverge markedly: o-Bupropion (2.22) vs. 4-chlorobupropion (0.90), a 2.47-fold difference. An additional positional isomer, 5-chlorobupropion (3,5-dichloro substitution class), elutes at RRT 2.74 with CF 1.44 [1]. This orthogonal chromatographic and spectrophotometric differentiation demonstrates that no other monochlorophenyl regioisomer can serve as a surrogate for o-Bupropion in method validation or system suitability testing.

Positional isomerism Regioisomer separation Structure-chromatography relationship Bupropion impurity specification

Regulatory Specification: o-Bupropion as a Named Specified Impurity with a 0.1% Acceptance Criterion

The Indian Pharmacopoeia and USP monographs for bupropion hydrochloride explicitly name o-Bupropion as a specified impurity and impose a quantitative limit: its chromatographic peak area must not exceed 0.001 times the area of the principal peak obtained from the reference solution, corresponding to a 0.1% threshold [1][2]. This is the same stringency applied to other individual unspecified impurities (total impurities limit: 1.0%). The specification is enforceable only when the analytical method has been validated using an authentic o-Bupropion reference standard with established identity, purity, and response factor. No other positional isomer or structurally related compound satisfies this specific regulatory identity requirement; using a non-identical standard would constitute a GMP deviation during ANDA or NDA review.

Pharmacopoeial specification Impurity acceptance criterion Regulatory compliance ANDA filing

Structural Elucidation Documentation: Certified o-Bupropion Standards Include Comprehensive Characterization Not Available from Generic Suppliers

Certified o-Bupropion reference standards from regulatory-grade suppliers are accompanied by comprehensive characterization packages including a Structure Elucidation Report (SER) with NMR, mass spectrometry, IR, and HPLC purity data [1][2]. The free base (CAS 1049974-40-4, MW 239.74) and hydrochloride salt (CAS 1049718-57-1, MW 276.20) are both available, with vendors providing separate CoA for each form. This documentation enables traceability against pharmacopoeial standards (USP or EP) and supports regulatory filings. In contrast, generic chemical suppliers of 'bupropion analogs' may provide only limited purity data without positional isomer verification, creating a risk of isomer misassignment.

Reference standard certification Structure elucidation report Certificate of analysis GMP compliance

Differentiation from Hydroxybupropion and Other Metabolite Class Impurities

o-Bupropion is classified as a process-related positional isomer impurity, distinct from the major bupropion metabolites (hydroxybupropion, threohydrobupropion, erythrohydrobupropion) that may also appear as impurities in drug substance [1]. While metabolite-class impurities arise from in vivo biotransformation pathways and may be present at trace levels in API, o-Bupropion originates from ortho-chlorination side reactions during synthesis [2]. The pharmacopoeial impurity table lists o-Bupropion alongside distinctly different chemical classes: deschlorobupropion (dehalogenation product), bupropion dione derivative (oxidation product), and chloropropiophenone (alkyl chain degradation product) [3]. This classification is essential for root-cause analysis during out-of-specification investigations: an elevated o-Bupropion level points to a specific synthetic step (chlorination regioselectivity), whereas elevated deschlorobupropion suggests a different manufacturing failure mode.

Metabolite differentiation Impurity class distinction Synthetic impurity vs. metabolite Bupropion quality control

Primary Application Scenarios for 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one (o-Bupropion) Reference Standard


ANDA/NDA Pharmaceutical Impurity Method Validation and System Suitability Testing

During ANDA or NDA filing for generic bupropion hydrochloride drug products, regulatory agencies require full validation of the HPLC impurity method. o-Bupropion (CAS 1049974-40-4 free base or 1049718-57-1 HCl salt) serves as a critical system suitability standard to confirm that the chromatographic system achieves the required resolution (≥1.3) between o-Bupropion (RRT 0.71), bupropion (RRT 1.0), and adjacent impurities. The 2.22 correction factor must be verified using the certified reference standard to ensure accurate quantitation at the 0.1% acceptance limit [1][2].

Forced Degradation Studies for Bupropion Drug Substance Stability-Indicating Method Development

ICH Q1A stability testing requires demonstration that the analytical method is stability-indicating—i.e., capable of resolving all potential degradation products from the API. o-Bupropion, as a process impurity distinct from hydrolytic and oxidative degradants, serves as a resolution marker. Its unique RRT (0.71) and high correction factor (2.22) must be established using the authentic certified standard so that forced degradation study chromatograms can be accurately interpreted and mass balance calculations remain valid [1].

Root-Cause Investigation of Ortho-Chlorination Side Reactions During Bupropion API Manufacturing

When o-Bupropion levels exceed the 0.1% threshold during batch release testing, the certified reference standard enables precise quantitation of the positional isomer impurity. Because o-Bupropion originates specifically from ortho-directed chlorination side reactions during the synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, its quantitation provides direct feedback on the regioselectivity of the chlorination step, allowing process chemists to adjust reaction conditions (e.g., temperature, chlorinating agent stoichiometry) to reduce the ortho/para impurity ratio [1][2].

Pharmacopoeial Compliance Testing for Bupropion Hydrochloride Drug Substance and Finished Product Release

Routine quality control batch release per USP and Indian Pharmacopoeia monographs mandates the use of a qualified o-Bupropion reference standard for peak identification and system suitability. The certified standard, accompanied by a Structure Elucidation Report and CoA with traceability to pharmacopoeial standards, fulfills the GMP requirement for reference standard qualification under 21 CFR 211.194 and ICH Q7, enabling direct use in QC laboratories without additional in-house characterization [1][3].

Quote Request

Request a Quote for 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.